Mass Spectrometric Discrimination
Chlorthal-dimethyl-d6 provides a nominal +6.05 Da mass shift compared to the native Chlorthal-dimethyl analyte (C10H6Cl4O4). This is a direct consequence of substituting six hydrogen atoms with deuterium on the two methyl ester groups. The exact monoisotopic mass difference is 5.97 Da (335.94 Da vs. 329.97 Da for the native compound) [1]. In contrast, using a 13C-labeled analog would require multiple carbon substitutions to achieve comparable mass separation, often increasing synthetic complexity and cost. The d6 labeling ensures a minimum +3 Da shift at the molecular ion, exceeding the typical 1-2 Da window of natural isotopic abundance interference, thereby eliminating cross-talk between the analyte and IS channels in MS/MS analysis .
| Evidence Dimension | Molecular Weight (Nominal Mass) |
|---|---|
| Target Compound Data | 338.00 Da |
| Comparator Or Baseline | Chlorthal-dimethyl (unlabeled): 331.95 Da |
| Quantified Difference | +6.05 Da (nominal); +5.97 Da (monoisotopic) |
| Conditions | Calculated from molecular formula: C10H6Cl4O4 (unlabeled) vs. C10D6Cl4O4 (d6-labeled) |
Why This Matters
A mass shift of ≥3 Da is the recommended minimum to avoid isotopic overlap in MS quantification; the +6 Da shift of Chlorthal-dimethyl-d6 provides a robust safety margin for accurate peak integration and reliable isotope dilution calculations.
- [1] Kuujia.com. Dimethyl-d6 Tetrachloroterephthalate (CAS 350818-66-5) Computed Properties. Exact Mass 337.937, Monoisotopic Mass 335.94. View Source
